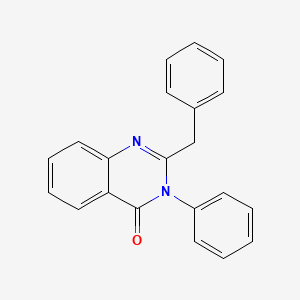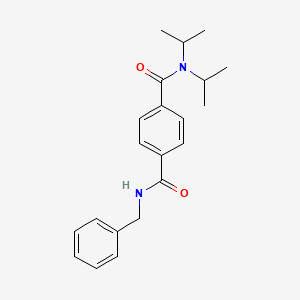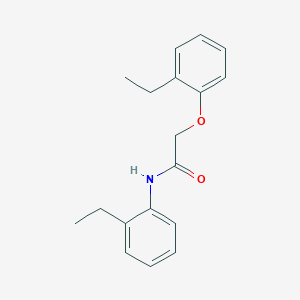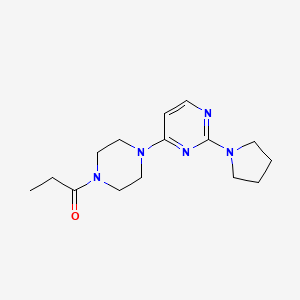![molecular formula C15H11FN4O2S B5598137 4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5598137.png)
4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide" typically involves condensation reactions with different substituted derivatives. For instance, a study described the synthesis of related compounds by condensation of N-{5-((4-fluorophenyl) carbonyl)-1H-benzimidazol-2-yl} hydrazine carboxamide with various indole-2,3-dione derivatives in the presence of glacial acetic acid, followed by recrystallization from ethanol (Journals Iosr, Priyanka B Kolanpaka, Sammaiah Gade, 2015).
Molecular Structure Analysis
The molecular structure of related compounds, like 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, has been characterized using techniques such as NMR, IR, UV/Vis spectroscopy, and X-ray diffraction. These methods provide detailed insights into the arrangement of atoms within the molecule and its electronic structure, which are crucial for understanding the compound's reactivity and properties (M. Hranjec, G. Pavlović, G. Karminski-Zamola, 2012).
Chemical Reactions and Properties
Chemical properties of these compounds include their reactivity in condensation reactions, and their potential as intermediates in the synthesis of more complex molecules. For example, the synthesis routes for fluorinated 2-(4-aminophenyl)benzothiazoles involve modifications to established cyclization processes, highlighting the specific chemical reactivity of fluorinated derivatives in forming potent cytotoxic compounds (I. Hutchinson et al., 2001).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystallization behavior of these compounds are integral for understanding their stability and suitability for various applications. The melting points and solubility in different solvents can influence their handling and formulation for experimental and potential industrial applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards different functional groups, stability under various conditions, and potential for further functionalization, are crucial. These properties are determined by the compound's molecular structure, particularly the presence of reactive sites such as the fluorine atom and the benzimidazole core, which can undergo various chemical transformations.
References
科学的研究の応用
Antimicrobial Activity
- Benzimidazole, benzoxazole, and benzothiazole derivatives, which include compounds structurally related to 4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide, have been studied for their antimicrobial properties. These novel heterocycles demonstrate broad-spectrum antimicrobial activity against bacterial and fungal strains (Padalkar et al., 2014).
Anticancer Applications
- Fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to the compound , have shown potent cytotoxic activity in vitro against certain human breast cancer cell lines. This indicates potential applications in anticancer therapy (Hutchinson et al., 2001).
- Compounds with benzimidazole or benzothiazole subunits have exhibited antiproliferative activities against a panel of human cancer cell lines, suggesting their potential as anticancer agents (Cindrić et al., 2017).
Fluorescent Sensors
- Benzimidazole and benzothiazole conjugated Schiff base compounds have been developed as fluorescent sensors for metal ions like Al3+ and Zn2+. These sensors could be used in various scientific and industrial applications (Suman et al., 2019).
Antiviral Agents
- Fluoroimidazole derivatives, similar to the compound in focus, have been studied for their antiviral activities. This research highlights the potential use of such compounds in developing treatments for viral infections (De Cercq & Luczak, 1975).
Other Applications
- Some compounds structurally similar to 4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide have shown potential as inhibitors of polynucleotide biosynthesis and as antimycobacterial agents. These applications could be vital in the fields of molecular biology and infectious disease research (Sathe et al., 2011).
特性
IUPAC Name |
4-fluoro-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c16-9-3-1-8(2-4-9)13(21)20-15(23)17-10-5-6-11-12(7-10)19-14(22)18-11/h1-7H,(H2,18,19,22)(H2,17,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYSIXKBZBAECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,5R*)-N-[3-(4-chlorophenyl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5598067.png)
![3-ethyl-8-[5-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598071.png)




![2-methyl-N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide](/img/structure/B5598113.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5598140.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5598170.png)
![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5598179.png)